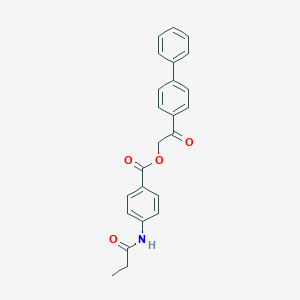
2-(biphenyl-4-yl)-2-oxoethyl 4-(propanoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(propionylamino)benzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group, a benzoate ester, and a propionylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(propionylamino)benzoate typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where a biphenyl derivative reacts with a benzoate ester in the presence of a base such as sodium hydroxide . The reaction conditions often require controlled temperatures and the use of solvents like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(propionylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The carbonyl group in the benzoate ester can be reduced to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include biphenyl ketones, biphenyl carboxylic acids, and substituted biphenyl derivatives .
Scientific Research Applications
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(propionylamino)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(propionylamino)benzoate involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with aromatic receptors, while the benzoate ester and propionylamino groups can participate in hydrogen bonding and other interactions with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds like 2-(4-biphenyl)propionic acid and 2-(4-biphenyl)benzoic acid share structural similarities with 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(propionylamino)benzoate
Benzoate esters: Compounds such as methyl benzoate and ethyl benzoate have similar ester functional groups.
Uniqueness
What sets 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(propionylamino)benzoate apart is the combination of the biphenyl group with the benzoate ester and propionylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
Molecular Formula |
C24H21NO4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-(propanoylamino)benzoate |
InChI |
InChI=1S/C24H21NO4/c1-2-23(27)25-21-14-12-20(13-15-21)24(28)29-16-22(26)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,25,27) |
InChI Key |
NYFPFFJVOSIUQT-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















